molecular formula C17H23N3O3 B2424642 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-butyloxamide CAS No. 898439-50-4

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-butyloxamide

Cat. No.: B2424642
CAS No.: 898439-50-4
M. Wt: 317.389
InChI Key: BAMPZUDCMBNKJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds is usually complex and requires specialized knowledge in organic chemistry. The exact synthesis process for this specific compound isn’t available in the sources I found.


Molecular Structure Analysis

The molecular structure of similar compounds shows that they have multiple bonds, aromatic bonds, and various functional groups . The exact structure of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-butyloxamide” would need to be confirmed through further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include various characteristics such as melting point, boiling point, density, molecular formula, and molecular weight . The exact properties of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-butyloxamide” would need to be confirmed through further analysis.

Scientific Research Applications

Development of Pharmaceutical Compounds

Quinoline derivatives have been extensively researched for their potential in drug development. For instance, studies have demonstrated their efficacy as catalysts in the asymmetric hydrogenation of functionalized alkenes, leading to the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012). Another example is the discovery of quinolinone-3-carboxamide derivatives, such as ivacaftor, which have been approved by the FDA for treating cystic fibrosis (Hadida et al., 2014).

Advances in Organic Synthesis

Research on quinoline derivatives has also contributed to the advancement of organic synthesis techniques. A noteworthy study describes the copper(II)-catalyzed remote sulfonylation of aminoquinolines, offering an environmentally friendly approach to synthesizing quinoline derivatives with potential for further chemical modifications (Xia et al., 2016).

Chemical Sensors and Materials

Quinoline derivatives have found applications as chemical sensors. For example, a chemosensor based on quinoline was developed for monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing the versatility of quinoline derivatives in creating functional materials for biological and environmental monitoring (Park et al., 2015).

Mechanism of Action

The mechanism of action for this compound isn’t specified in the sources I found. Its potential applications in various fields suggest that it could have diverse mechanisms of action.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-butyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-4-9-18-16(22)17(23)19-14-8-7-13-6-5-10-20(12(2)21)15(13)11-14/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPZUDCMBNKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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